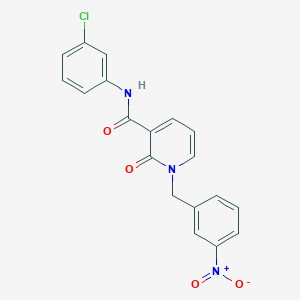

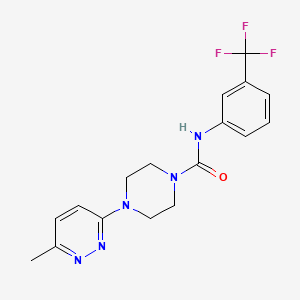

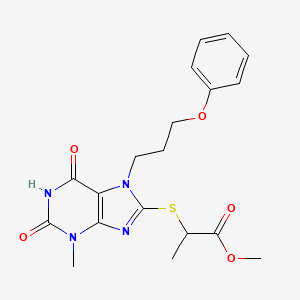

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide” is a complex organic compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

Thiophene-based compounds are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to produce aminothiophene derivatives . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

The molecular structure of thiophene-based compounds, including “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide”, is complex. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene-based compounds, including “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide”, can undergo various chemical reactions. For example, enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

Thiophene, the core structure in “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties. The presence of the thiophene nucleus can enhance the compound’s ability to inhibit the growth of various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This suggests potential applications of the compound as a lead molecule in the development of new antimicrobial agents.

Anti-inflammatory Agents

Compounds containing thiophene moieties have been identified as effective anti-inflammatory agents. They can be designed to target specific inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs . This application is particularly relevant in the treatment of chronic inflammatory diseases.

Cancer Therapeutics

The structural complexity of thiophene-containing compounds allows for the synthesis of molecules with anti-cancer properties. These compounds can act as kinase inhibitors or estrogen receptor modulators, which are crucial in the development of targeted cancer therapies . Research in this area could lead to breakthroughs in oncology.

Antipsychotic and Anti-anxiety Medications

Thiophene derivatives have shown promise in the treatment of psychiatric disorders. Their ability to modulate neurotransmitter systems could be harnessed to create new antipsychotic and anti-anxiety medications, offering alternatives to current treatments .

Antifungal and Antioxidant Applications

The compound’s thiophene core can be utilized to synthesize antifungal agents, providing new solutions for fungal infections. Additionally, antioxidant properties of thiophene derivatives can be explored for their protective effects against oxidative stress-related diseases .

Material Science

Beyond medicinal chemistry, thiophene and its derivatives have applications in material science. Their conductive properties make them suitable for use in organic semiconductors and other electronic materials .

Drug Design and Combinatorial Chemistry

The versatility of thiophene derivatives makes them valuable scaffolds in drug design. They can be used to generate combinatorial libraries for high-throughput screening, accelerating the discovery of new drugs .

Analytical Chemistry

In analytical chemistry, thiophene derivatives can serve as chromophores or fluorophores in the development of novel sensors and assays. Their unique optical properties can be exploited for the detection and quantification of various analytes .

作用機序

The mechanism of action of thiophene-based compounds is diverse and depends on their specific chemical structure. They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

将来の方向性

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of ongoing interest for medicinal chemists . Therefore, the future directions in the study of “N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide” and similar compounds may include the development of novel synthesis methods, exploration of additional therapeutic properties, and the design of more effective drug molecules.

特性

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-17(19-11-16-2-1-8-24-16)10-13-3-5-15(6-4-13)20-18(22)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIVDWKAMPGCRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

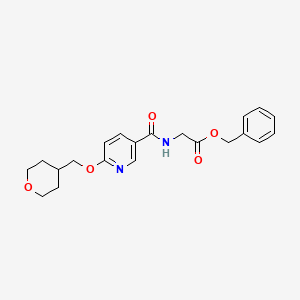

![4-cyano-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2865128.png)

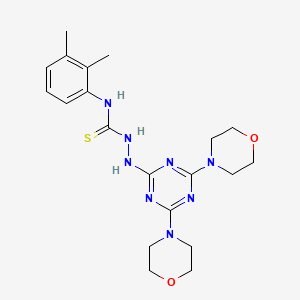

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2865131.png)

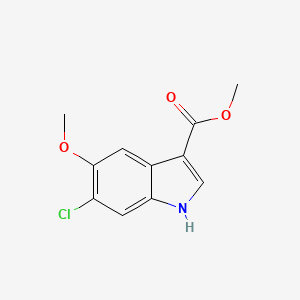

![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)